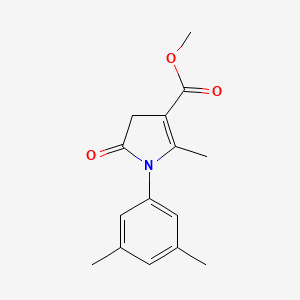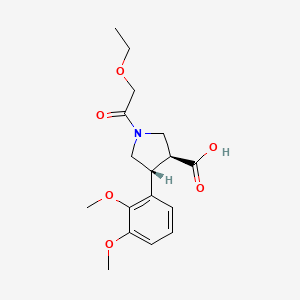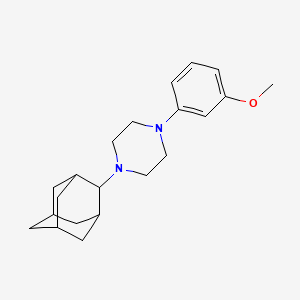![molecular formula C16H24N2O2S B5625751 [methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)
[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid, commonly known as MTMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMPA is a derivative of phenylacetic acid and has a unique molecular structure that gives it specific properties that make it useful in various applications.
作用機序
The mechanism of action of MTMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. MTMPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. MTMPA has also been found to bind to certain receptors, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
MTMPA has been found to have various biochemical and physiological effects. In vitro studies have shown that MTMPA has anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases. MTMPA has also been found to have antioxidant properties, which could have implications in the prevention of oxidative stress-related diseases. In addition, MTMPA has been found to have antitumor properties, which could make it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
MTMPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MTMPA is also relatively inexpensive, which makes it a cost-effective option for research. However, there are also limitations to the use of MTMPA in lab experiments. MTMPA has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of MTMPA is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research on MTMPA. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies could also be conducted to elucidate the mechanism of action of MTMPA and its effects on different enzymes and receptors. In addition, more research could be done on the synthesis and purification of MTMPA to improve its yield and purity. Overall, the potential applications of MTMPA in various fields of scientific research make it an exciting area of study with many possibilities for future research.
合成法
The synthesis of MTMPA involves the reaction between 4-(methylthio)phenylacetic acid and 2-pyrrolidin-1-ylethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation. The synthesis of MTMPA is a complex process that requires a high level of expertise and precision.
科学的研究の応用
MTMPA has shown potential applications in various fields of scientific research. One of the most promising applications of MTMPA is in the field of drug discovery. MTMPA has been found to have inhibitory effects on certain enzymes and receptors, which makes it a potential candidate for the development of new drugs. MTMPA has also been studied for its anti-inflammatory and analgesic properties, which could have significant implications in the treatment of various diseases.
特性
IUPAC Name |
2-[methyl(2-pyrrolidin-1-ylethyl)amino]-2-(4-methylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-17(11-12-18-9-3-4-10-18)15(16(19)20)13-5-7-14(21-2)8-6-13/h5-8,15H,3-4,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVZCISHRIOUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCC1)C(C2=CC=C(C=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![4-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5625692.png)

![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine](/img/structure/B5625713.png)

![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)

![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-propylpyrrolidin-3-amine](/img/structure/B5625736.png)


